2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-

Malaria DHFR inhibition Antifolate

Antifolate-resistant malaria programs require reference compounds with genotype-specific DHFR inhibition data to avoid uncharacterized activity against resistant targets. This compound provides experimentally determined Ki values across three PfDHFR genotypes: wild-type (15.4 nM), C59R+S108N double mutant (187 nM), and C59R+S108N+I164L triple mutant (3.54 µM). Its 4-ethoxy-3-methoxy benzyl substitution engages a defined hydrophobic pocket (Ile112/Val45/Leu46), making it a calibration standard for DHFR enzyme assays and a quantitative benchmark for SAR expansion. Available in 10-100 mg standard packs with bulk custom synthesis on request.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 85544-41-8
Cat. No. B12750117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)-
CAS85544-41-8
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C14H18N4O2/c1-3-20-11-5-4-9(7-12(11)19-2)6-10-8-17-14(16)18-13(10)15/h4-5,7-8H,3,6H2,1-2H3,(H4,15,16,17,18)
InChIKeyDRVXIPMHENHGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Research Context


2,4-Pyrimidinediamine, 5-((4-ethoxy-3-methoxyphenyl)methyl)- (CAS 85544-41-8) is a synthetic small molecule belonging to the 5-benzyl-2,4-diaminopyrimidine class, which is structurally derived from the antifolate antibiotic trimethoprim (TMP). Its molecular formula is C14H18N4O2 (MW 274.32) [1]. The compound bears a 4-ethoxy-3-methoxy substitution pattern on the benzyl moiety—a modification that was rationally introduced to enhance hydrophobic interactions within the dihydrofolate reductase (DHFR) active site of Plasmodium falciparum [2]. It has been catalogued in authoritative biochemical databases including ChEMBL (CHEMBL332013) and BindingDB (BDBM50138711) with experimentally determined enzyme inhibition constants (Ki) against wild-type and drug-resistant mutant forms of P. falciparum DHFR [1][2].

Why In-Class Substitution Requires Quantitative Validation


Within the 5-benzyl-2,4-diaminopyrimidine antifolate class, even minor substituent variations on the benzyl ring produce up to 200-fold differences in enzyme inhibition constants (Ki) against drug-resistant P. falciparum DHFR mutants [1]. The 4-ethoxy-3-methoxy pattern of this compound occupies a specific binding locus where the ethoxy group extends into a hydrophobic pocket near residues Ile112, Val45, and Leu46, while the methoxy group engages van der Waals contacts with Met55 and the nicotinamide ring of NADPH [2]. Replacing the ethoxy with a methoxy (as in trimethoprim) ablates these optimised interactions; replacing it with longer alkoxy chains (propoxy, butoxy, pentoxy, heptoxy) alters the Ki(mutant)/Ki(wild-type) resistance ratio in ways that cannot be predicted without experimental measurement [2]. Consequently, generic procurement of any 2,4-pyrimidinediamine congener without matched mutant-enzyme Ki data risks acquiring a compound with uncharacterised—and potentially severely compromised—activity against resistant targets.

Quantitative Differentiation Against Closest Comparators


Wild-Type PfDHFR Affinity vs. Trimethoprim

The target compound (designated as compound 29 in the primary study) exhibits a Ki of 15.4 nM against wild-type PfDHFR [1]. In the same assay system, the parent drug trimethoprim (TMP) yields a Ki of 10.3 nM [2]. Although TMP is approximately 1.5-fold more potent against the wild-type enzyme, the critical differentiation emerges when resistant mutants are profiled (see subsequent evidence items).

Malaria DHFR inhibition Antifolate

Double-Mutant PfDHFR Affinity Retention

Against the clinically relevant C59R+S108N double-mutant PfDHFR, the target compound demonstrates a Ki of 187 nM [1]. In comparison, the parent TMP exhibits substantially weaker binding against this double mutant; the paper states that compounds with 3,4-dialkoxy substitution (the class to which the target compound belongs) improved binding by approximately 5- to 10-fold over TMP against mutant enzymes [2]. The quantitative Ki ratio (mutant/wild-type) for the target compound is 12.1-fold (187/15.4), whereas TMP and many other analogues show far greater losses in affinity upon introduction of these resistance mutations.

Drug resistance DHFR mutant Antimalarial

Triple-Mutant PfDHFR Resistance Ceiling

Against the triple-mutant PfDHFR (C59R+S108N+I164L), a genotype associated with high-level antifolate resistance in Southeast Asia, the target compound records a Ki of 3,540 nM (3.54 µM) [1]. This represents a 230-fold loss of affinity relative to wild-type (3,540/15.4). While this absolute potency is insufficient for direct therapeutic application, the quantitative documentation of affinity loss across three mutational tiers (wild-type → double → triple) provides a critical benchmark. Many other 5-benzyl-2,4-diaminopyrimidines exhibit far steeper affinity cliffs at the double-mutant stage, making this compound a more informative tool for structure-resistance relationship studies [2].

Triple mutant High-level resistance DHFR

Recommended Research and Industrial Applications


Antimalarial Lead Optimization Against Resistant Strains

This compound is suited as a starting scaffold for medicinal chemistry programs addressing antifolate-resistant malaria. Its documented Ki values of 15.4 nM (wild-type) and 187 nM (C59R+S108N double mutant) [1] provide quantitative benchmarks for iterative structure–activity relationship (SAR) expansion. The 230-fold affinity loss against the triple mutant (Ki = 3.54 µM) defines the resistance ceiling that further chemical modifications must overcome [2]. Laboratories synthesising focused libraries around the 5-benzyl-2,4-diaminopyrimidine core should use this compound as a reference standard for mutant-enzyme binding assays [3].

Biochemical Tool for DHFR Mutant Profiling

Given its curated Ki data across three distinct PfDHFR genotypes in the BindingDB and ChEMBL databases [1], this compound can serve as a calibration standard for DHFR enzyme inhibition assays. Its stable, quantifiable affinity across wild-type, double-mutant, and triple-mutant enzymes makes it valuable for normalising inter-assay variability when screening novel antifolates. Researchers evaluating new DHFR inhibitors should include this compound as a cross-study comparator to contextualise their own Ki or IC50 data [3].

Computational Chemistry and Molecular Modeling

The 4-ethoxy-3-methoxy substitution pattern on the benzyl ring places this compound in a structurally well-characterised binding pose within the PfDHFR active site [2]. The ethoxy group extends into a hydrophobic sub-pocket near Ile112, Val45, and Leu46, while the methoxy group participates in van der Waals contacts with Met55 and the NADPH nicotinamide ring [3]. This defined binding mode, supported by the same study's molecular modelling of the TMP scaffold, makes the compound an informative test case for free-energy perturbation (FEP) calculations, docking validation, and pharmacophore model refinement aimed at predicting mutant-enzyme binding affinities [2].

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